molecular formula C7H8N2O3 B596017 Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate CAS No. 1262803-64-4

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Cat. No.: B596017
CAS No.: 1262803-64-4
M. Wt: 168.152
InChI Key: CCQQDZWMZNJQFH-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)pyrazine-2-carboxylate.

    Reduction: 5-(Hydroxymethyl)pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazine-2-carboxylic acid: A precursor in the synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate.

    Methyl 5-methylpyrazine-2-carboxylate: A structurally similar compound with a methyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both an ester and a hydroxymethyl group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQDZWMZNJQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262803-64-4
Record name methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-formylpyrazine-2-carboxylate (2.47 g) in THF (20 mL) was added sodium borohydride (170 mg) portionwise over 10 mins. After stirring for 1 h, methanol (10 mL) was added. The reaction mixture was stirred for a further 20 mins, and then HCl (1 N, aq., 20 mL) and brine (20 mL) were added. The mixture was extracted with EtOAc (3×40 mL) and the combined organic portions dried over MgSO4 and evaporated to afford the title compound (1.31 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.07 (s, 3 H), 4.98 (br. s., 2 H), 8.80 (s, 1 H), 9.27 (s, 1 H)
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Three

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